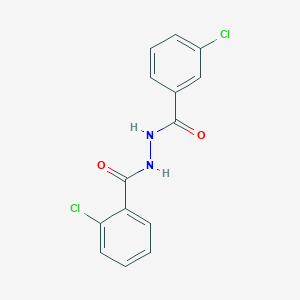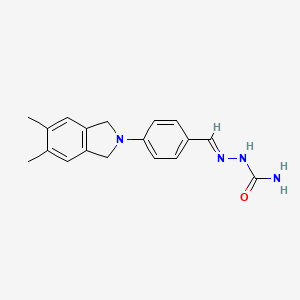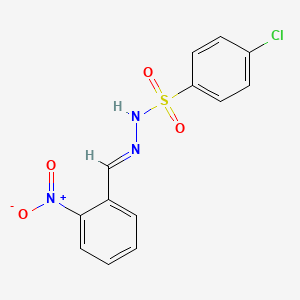![molecular formula C19H27N5O2S B5506676 (1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of substances with a complex structure, indicating potential significance in chemical and pharmaceutical research. Its synthesis and properties are of interest due to the unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of complex compounds often involves multi-step reactions, employing techniques such as 1,3-dipolar cycloaddition of diazoalkanes and denitrogenation processes to create cyclopropanes or other bicyclic structures with high optical purity and selectivity (Cruz et al., 2009).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction and NMR spectroscopy, provide insights into the compound's conformation, bond lengths, and angles. For similar structures, such analysis can reveal a preferred flattened chair-chair conformation with equatorial positioning of substituents, enhancing understanding of molecular interactions and stability (Fernández et al., 1992).
Chemical Reactions and Properties
The reactivity towards different chemical agents and under various conditions can elucidate the compound's functional groups' behavior, stability, and potential for further chemical modifications. For instance, studies on sulfonamides and pyrazoles have shown how these groups partake in cycloaddition reactions and other transformations, highlighting the versatility and reactivity of these moieties (Azab et al., 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for various applications. Techniques such as DFT calculations and spectroscopic methods (FT-IR, FT-Raman) offer valuable data on vibrational frequencies and structural parameters, assisting in the prediction of physical characteristics (Govindasamy & Gunasekaran, 2015).
Chemical Properties Analysis
Investigating the chemical properties involves examining the compound's reactivity, stability under various conditions, and interaction with different chemical reagents. Studies on related sulfonamide compounds have explored their antimicrobial and antioxidant activities, providing a glimpse into the potential chemical properties of the compound (Badgujar et al., 2017).
Scientific Research Applications
Antimicrobial Activity
A series of studies have focused on synthesizing heterocyclic compounds incorporating sulfonamido moieties, targeting their potential as antibacterial and antifungal agents. For instance, compounds with high antibacterial activity were identified through the synthesis of novel heterocyclic compounds containing a sulfonamido moiety (Azab, Youssef, & El‐Bordany, 2013). Similarly, new 1H-pyrazole derivatives containing an aryl sulfonate moiety were synthesized, showing potent anti-inflammatory activity and effectiveness against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).
Anti-inflammatory and Analgesic Activities
Research has also been conducted on the synthesis of pyrazole-sulfonamide derivatives for evaluating their analgesic and anti-inflammatory activities. A novel series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives demonstrated significant analgesic and anti-inflammatory effects, comparable to standard drugs such as tramadol and indomethacin (Eweas, El-Nezhawy, Abdel-Rahman, & Baiuomy, 2015).
Antiproliferative Activities
Furthermore, the development of pyrazole-based sulfonamide derivatives has shown promising antiproliferative activities against various cancer cell lines. The synthesis of such derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide showed cell-selective effects, particularly against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Mechanism of Action
properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[(1-phenylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-21(2)27(25,26)23-13-16-8-9-19(15-23)22(11-16)12-17-10-20-24(14-17)18-6-4-3-5-7-18/h3-7,10,14,16,19H,8-9,11-13,15H2,1-2H3/t16-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRMPNDHNYCMO-VQIMIIECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-N,N-dimethyl-6-[(1-phenylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)